

# Tug-891: A Technical Guide to a Selective FFA4/GPR120 Agonist

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## Compound of Interest

Compound Name: Tug-891

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This document provides an in-depth technical overview of **Tug-891** [3-(4-((4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid], a potent and selective synthetic agonist for Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). [1][2] **Tug-891** has emerged as a critical pharmacological tool for elucidating the physiological roles of FFA4 and exploring its therapeutic potential in metabolic and inflammatory diseases.[1][3]

## Pharmacological Profile

**Tug-891** distinguishes itself through its high potency and selectivity for FFA4, particularly the human ortholog, when compared to other free fatty acid receptors.[4][5] Its development was a significant step forward from previous agonists which suffered from modest potency and limited selectivity.[4]

The pharmacological activity of **Tug-891** has been characterized across various in vitro assays, demonstrating its efficacy in activating downstream signaling pathways. It is significantly more potent than the endogenous fatty acid agonist  $\alpha$ -linolenic acid (aLA) and other synthetic agonists like GW9508 and NCG21.[1][6]

Table 1: Potency of **Tug-891** at Human and Mouse FFA4/GPR120

| Receptor   | Assay                           | Potency (pEC50) | Reference |
|------------|---------------------------------|-----------------|-----------|
| Human FFA4 | Calcium Mobilization            | 7.36            | [5]       |
| Mouse FFA4 | Calcium Mobilization            | 7.77            | [5]       |
| Human FFA4 | $\beta$ -Arrestin-2 Recruitment | 7.85 $\pm$ 0.08 | [1]       |

| Human FFA4 | ERK Phosphorylation | 6.81  $\pm$  0.04 |[1] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Selectivity Profile of **Tug-891**

| Receptor   | Potency (pEC50) | Selectivity (over hFFA1) | Reference |
|------------|-----------------|--------------------------|-----------|
| Human FFA4 | 7.36            | >1000-fold               | [2][5]    |
| Human FFA1 | 4.19            | -                        | [5]       |
| Human FFA2 | No Activity     | -                        | [5]       |

| Human FFA3 | No Activity | - |[5] |

Note: While highly selective for human FFA4 over FFA1, **Tug-891** shows limited selectivity over mouse FFA1, which can be a complicating factor in murine in vivo studies.[1][7]

Activation of FFA4 by **Tug-891** mimics many of the beneficial therapeutic properties attributed to long-chain fatty acids.[1][8] These include:

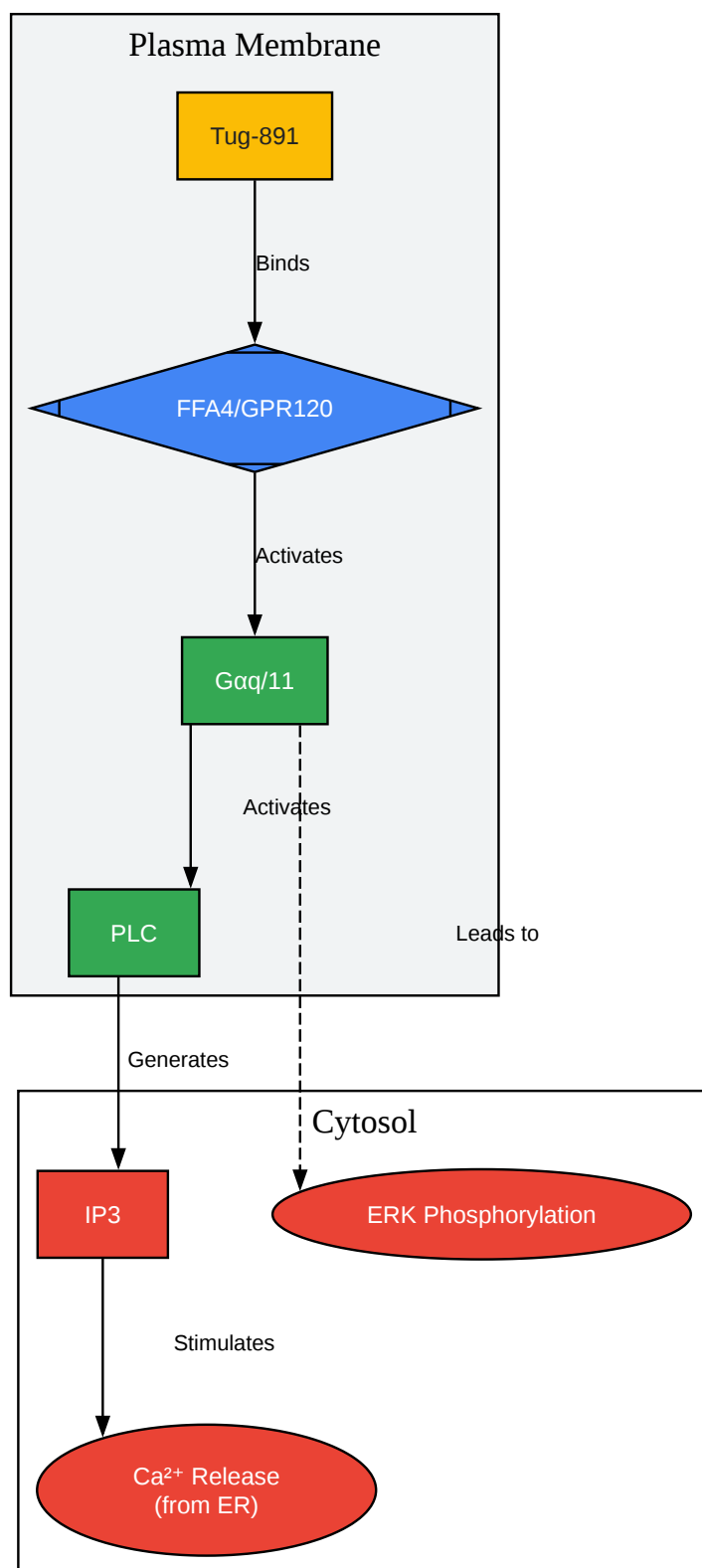
- Stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[2][9]
- Enhancement of glucose uptake in adipocytes.[1][2]

- Inhibition of pro-inflammatory mediators, such as lipopolysaccharide (LPS)-induced TNF- $\alpha$  release in macrophages.[\[1\]](#)[\[2\]](#)
- Activation of brown adipose tissue (BAT), leading to increased fat oxidation and reduced fat mass in mice.[\[10\]](#)[\[11\]](#)

## Signaling Pathways

**Tug-891** activates FFA4, leading to the engagement of multiple intracellular signaling cascades. The primary pathways involve G $\alpha$ q/11-protein coupling and  $\beta$ -arrestin recruitment, which mediate distinct physiological outcomes.[\[12\]](#)[\[13\]](#)

The canonical signaling pathway for FFA4 involves its coupling to G $\alpha$ q/11 proteins.[\[14\]](#) Upon activation by **Tug-891**, this pathway leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores, a response readily observed in vitro.[\[1\]](#)[\[15\]](#) This cascade can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[\[4\]](#)[\[12\]](#)





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